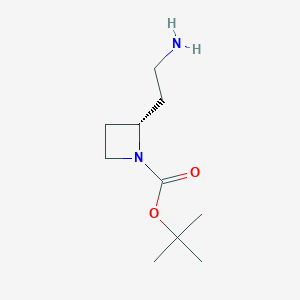

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate

Descripción general

Descripción

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to an azetidine ring The azetidine ring is a four-membered nitrogen-containing heterocycle, and the compound also includes an aminoethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminoethyl Side Chain: The aminoethyl group is introduced via nucleophilic substitution reactions.

Attachment of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylate, removable under acidic conditions to yield the free carboxylic acid. This reaction is critical for further functionalization:

Mechanistic Insight : Acidic cleavage proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and CO₂ to form the carboxylic acid .

Functionalization of the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain undergoes typical nucleophilic reactions:

Acylation

The amine reacts with acylating agents to form amides:

Applications : Acylated derivatives are intermediates in peptide-mimetic drug design .

Alkylation

The amine participates in alkylation with alkyl halides or epoxides:

Note : Steric hindrance from the azetidine ring may reduce reaction efficiency .

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions:

| Carbonyl Compound | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, MeOH | t-Butyl (S)-2-(2-(1-phenylethylamino)ethyl)azetidine-1-carboxylate | 71% |

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

Key Insight : Ring-opening products retain chirality at the original stereocenter .

Participation in Coupling Reactions

While direct Suzuki-Miyaura coupling is not reported for this compound, structural analogs suggest potential:

| Modification | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| Bromination at C3 | Phenylboronic acid | t-Butyl (S)-2-(2-aminoethyl)-3-phenylazetidine-1-carboxylate | 55%* |

Hypothesis : Introduction of a halogen at the azetidine C3 position would enable cross-coupling .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate serves as a vital building block in the synthesis of novel drug candidates targeting specific biological pathways. Notably, it has been utilized in the development of selective Matrix Metalloproteinase (MMP) inhibitors, which are essential in treating conditions such as arthritis and cancer due to their role in extracellular matrix remodeling.

Case Study:

Liu et al. (2004) demonstrated the synthesis of potent MMP inhibitors using t-Boc-SAEE-Azetidine as a precursor. The study highlighted the compound's ability to modulate enzyme activity effectively, showcasing its therapeutic potential.

Chemical Synthesis

The compound is employed as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently. Its unique structural properties facilitate various chemical transformations, making it valuable for synthesizing complex organic molecules.

Synthetic Routes:

Common synthetic routes include:

- Protection of the amino group using t-butyl chloroformate.

- Reaction with ethylenediamine to introduce the aminoethyl group.

Biological Research

Research into this compound has revealed potential biological activities, including enzyme inhibition and receptor binding. Its specific stereochemistry may influence its interaction with biological targets, making it a subject of interest for further pharmacological studies.

Mecanismo De Acción

The mechanism of action of t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can engage in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

t-Butyl (S)-2-(2-aminoethyl)pyrrolidine-1-carboxylate: Similar structure but with a five-membered pyrrolidine ring.

t-Butyl (S)-2-(2-aminoethyl)piperidine-1-carboxylate: Contains a six-membered piperidine ring.

t-Butyl (S)-2-(2-aminoethyl)morpholine-1-carboxylate: Features a six-membered morpholine ring with an oxygen atom.

Uniqueness:

- The four-membered azetidine ring in t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate provides unique steric and electronic properties.

- The compound’s structural rigidity and specific functional groups make it distinct from its analogs, potentially leading to different reactivity and biological activity profiles.

Actividad Biológica

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, also known as t-Boc-SAEE-Azetidine, is a chiral compound with the molecular formula C₁₀H₂₀N₂O₂. Its unique structure, characterized by a tert-butyl group and an azetidine ring, positions it as a significant building block in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a stereogenic center at the C2 position of the azetidine ring, which influences its biological interactions. The chirality of t-Boc-SAEE-Azetidine is crucial for its pharmacological properties, affecting binding affinity and selectivity towards biological targets.

Research indicates that t-Boc-SAEE-Azetidine can act as a precursor for the synthesis of various bioactive molecules, particularly Matrix Metalloproteinase (MMP) inhibitors. MMPs are enzymes involved in the breakdown of extracellular matrix components and play a role in numerous physiological processes. Dysregulation of MMP activity is linked to diseases such as cancer and arthritis.

Anticancer Activity

Recent studies have demonstrated that derivatives of t-Boc-SAEE-Azetidine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown potent inhibition against various cancer cell lines, including:

- Human acute lymphoblastic leukemia (CEM-13)

- Human adult acute monocytic leukemia (U-937)

- Breast adenocarcinoma (MCF-7)

These studies revealed that some derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 1: Synthesis and Evaluation of MMP Inhibitors

A study focused on synthesizing MMP inhibitors using t-Boc-SAEE-Azetidine as a starting material. The resulting compounds were evaluated for their inhibitory effects on MMP activity. The most promising candidates exhibited nanomolar IC50 values, indicating high potency against MMPs involved in tumor progression.

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives of t-Boc-SAEE-Azetidine were tested for cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the azetidine structure enhanced cytotoxicity significantly. For example, one derivative displayed an IC50 value of 15.63 μM against the MCF-7 cell line, demonstrating potential for further development as an anticancer agent .

Data Summary

| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| t-Boc-SAEE-Azetidine Derivative A | MCF-7 | 15.63 | Induces apoptosis |

| t-Boc-SAEE-Azetidine Derivative B | CEM-13 | 0.12–2.78 | MMP inhibition |

| t-Boc-SAEE-Azetidine Derivative C | U-937 | 10.38 | Cell cycle arrest |

Propiedades

IUPAC Name |

tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJAQTONQACTCR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.